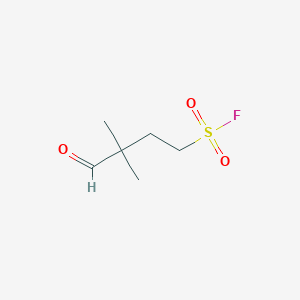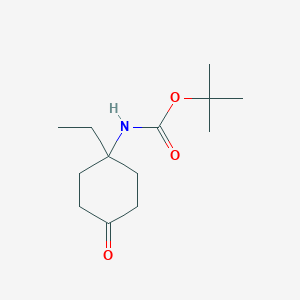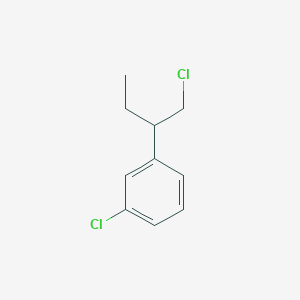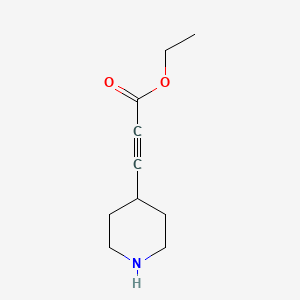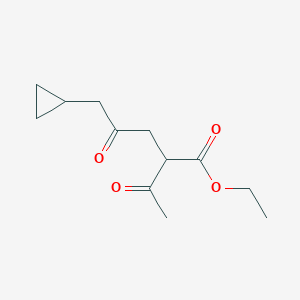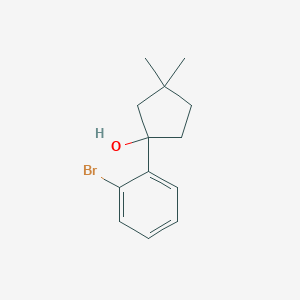![molecular formula C15H21NO3 B13204843 4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13204843.png)
4-Boc-9-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is an organic compound that belongs to the class of benzoxazepines Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable ketone or aldehyde to form the benzoxazepine ring. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents onto the benzoxazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, or aryl groups.
Aplicaciones Científicas De Investigación
tert-Butyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-Butyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate include other benzoxazepine derivatives such as:
- 2,3,4,5-Tetrahydro-1,4-benzoxazepine
- 9-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylic acid
- tert-Butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Uniqueness
The uniqueness of tert-Butyl 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate lies in its specific structure, which combines the benzoxazepine ring with a tert-butyl ester group
Propiedades
Fórmula molecular |
C15H21NO3 |
|---|---|
Peso molecular |
263.33 g/mol |
Nombre IUPAC |
tert-butyl 9-methyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
InChI |
InChI=1S/C15H21NO3/c1-11-6-5-7-12-10-16(8-9-18-13(11)12)14(17)19-15(2,3)4/h5-7H,8-10H2,1-4H3 |
Clave InChI |
SJTYIYZYFSBHIU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)CN(CCO2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


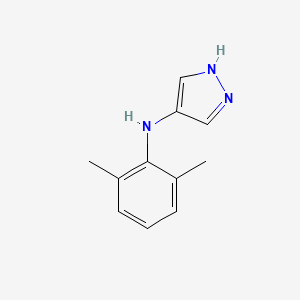
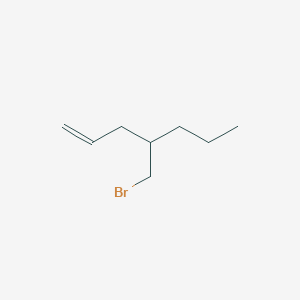


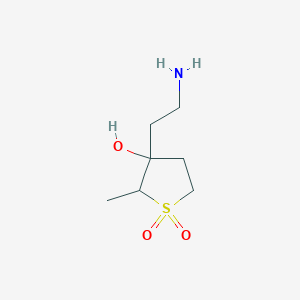
![3-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}oxolan-3-ol](/img/structure/B13204805.png)
